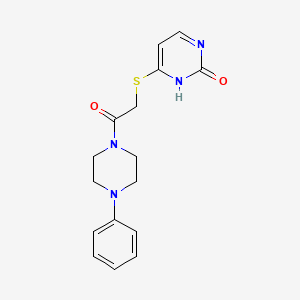
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is implicated in various tumor types. Targeting FGFRs represents an attractive strategy for cancer therapy. Research has identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h stands out, exhibiting significant FGFR inhibitory activity (with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively). In vitro studies demonstrate that 4h inhibits breast cancer cell proliferation (specifically 4T1 cells) and induces apoptosis. Additionally, it significantly inhibits cell migration and invasion. The low molecular weight of 4h makes it an appealing lead compound for subsequent optimization .
Anti-Fibrotic Activity
Novel 2-(pyridin-2-yl)thiazole derivatives have been synthesized and evaluated for their anti-fibrotic properties. Some of these compounds exhibit better anti-fibrotic activities than existing drugs like Pirfenidone. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrate excellent activity with IC50 values of 45.69 μM and 45.81 μM, respectively .
Propiedades
IUPAC Name |
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(12-23-14-6-7-17-16(22)18-14)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHYLWGMVXBXSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

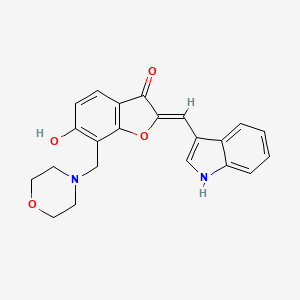
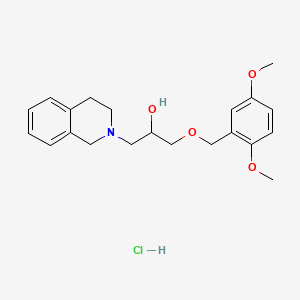
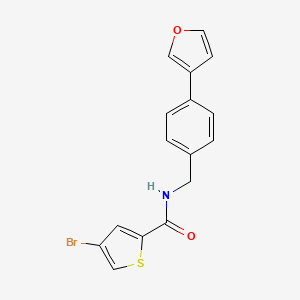
![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
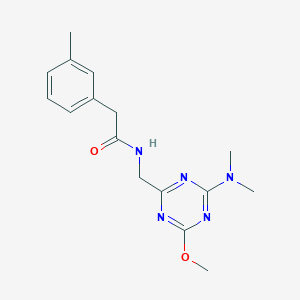
![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)

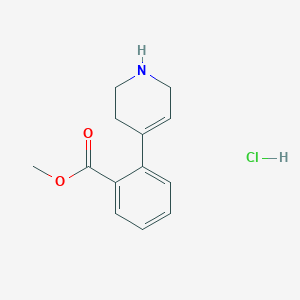
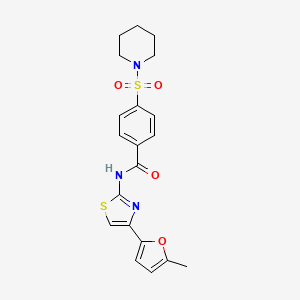
![N-[(5-methyl-2-furyl)methyl]-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2397087.png)
![7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397089.png)
